molecular formula C14H22N4 B6463436 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 2640962-32-7

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B6463436
CAS No.: 2640962-32-7
M. Wt: 246.35 g/mol
InChI Key: MGDQSTIYFJXQIJ-UHFFFAOYSA-N
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Description

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Cyclobutyl Substitution: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with the pyrimidine intermediate.

    Methylation: The methyl group is added using a methylating agent such as methyl iodide.

    Piperazine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and cyclobutyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl and piperazine groups can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug development and research.

Properties

IUPAC Name

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4/c1-11-15-13(12-4-3-5-12)10-14(16-11)18-8-6-17(2)7-9-18/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDQSTIYFJXQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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